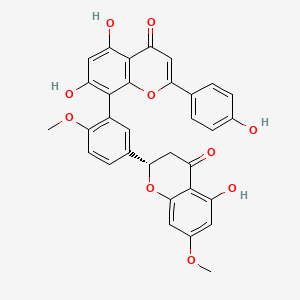
2,3-Dihydroamentoflavone 7,4'-dimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is a biflavonoid compound that can be isolated from the aerial parts of the plant Selaginella delicatula . This compound has shown cytotoxic properties against certain cancer cell lines, such as P-388 and HT-29 . It is part of the flavonoid family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the methylation of hydroxyl groups on the flavonoid backbone. Specific reaction conditions, such as the use of methylating agents like dimethyl sulfate or methyl iodide, and the presence of a base like potassium carbonate, are crucial for the successful synthesis of this compound .
Industrial Production Methods
The extraction process may include solvent extraction followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroamentoflavone 7,4’-dimethyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of biflavonoids and their derivatives.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting cellular pathways and causing oxidative stress . The exact molecular targets and pathways are still under investigation, but its ability to inhibit cell proliferation is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Robustaflavone 4’,4’‘’-dimethyl ether
- 2,3-Dihydroamentoflavone 7,4’,7’'-trimethyl ether
- 2’‘,3’'-Dihydroisocryptomerin 7-methyl ether
Uniqueness
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is unique due to its specific methylation pattern, which influences its biological activity and chemical properties. Compared to similar compounds, it has shown distinct cytotoxic effects against certain cancer cell lines, making it a valuable compound for further research .
Eigenschaften
Molekularformel |
C32H24O10 |
|---|---|
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 |
InChI-Schlüssel |
FADCDEPVRJSRTJ-MHZLTWQESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


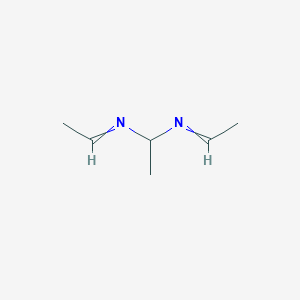
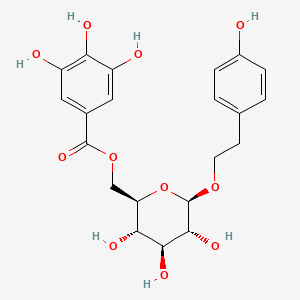
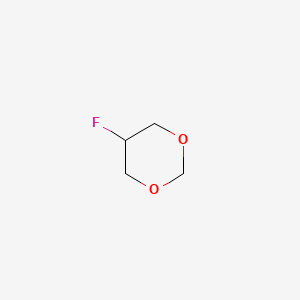
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
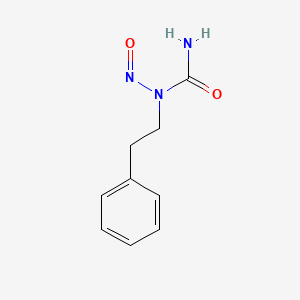
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)
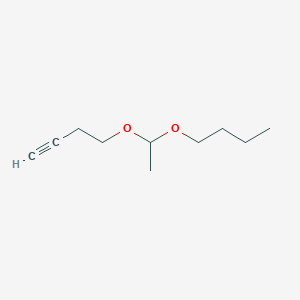

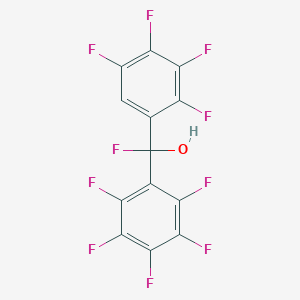



![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
